![molecular formula C65H110ClN13O13 B12400850 (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, peptide coupling, and selective protection/deprotection of functional groups. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalyzing hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product formation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while hydrolysis can produce smaller peptide fragments or amino acids.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with specific biomolecules makes it a valuable tool for elucidating biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for targeting specific diseases, such as cancer or infectious diseases, by modulating molecular pathways involved in disease progression.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure allows for the design of materials with specific functionalities.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(3S)-1-octanoylpiperidine-3-carbonyl: Shares a similar piperidine core structure.
(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl: Contains similar functional groups and chiral centers.
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile tool for scientific research and industrial applications.
属性
分子式 |
C65H110ClN13O13 |
|---|---|
分子量 |
1317.1 g/mol |
IUPAC 名称 |
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C65H109N13O13.ClH/c1-11-13-14-15-19-28-55(81)77-31-21-25-44(38-77)58(85)72-49(34-43-23-17-16-18-24-43)60(87)71-48(27-22-30-75(8)9)59(86)74-51(32-40(3)4)63(90)78-39-45(79)35-53(78)64(91)76(10)52(33-41(5)6)62(89)73-50(37-56(82)83)61(88)70-47(26-20-29-69-65(67)68)54(80)36-46(57(66)84)42(7)12-2;/h16-18,23-24,40-42,44-53,79H,11-15,19-22,25-39H2,1-10H3,(H2,66,84)(H,70,88)(H,71,87)(H,72,85)(H,73,89)(H,74,86)(H,82,83)(H4,67,68,69);1H/t42-,44-,45+,46-,47-,48+,49-,50-,51-,52-,53-;/m0./s1 |
InChI 键 |
VMTKFLNBEFICBT-PQILTFOPSA-N |
手性 SMILES |
CCCCCCCC(=O)N1CCC[C@@H](C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCN(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C[C@@H]([C@@H](C)CC)C(=O)N)O.Cl |
规范 SMILES |
CCCCCCCC(=O)N1CCCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN(C)C)C(=O)NC(CC(C)C)C(=O)N3CC(CC3C(=O)N(C)C(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)CC(C(C)CC)C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



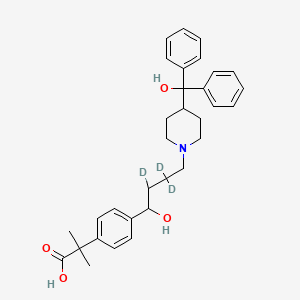

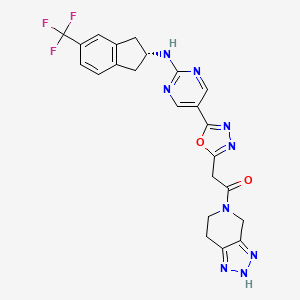
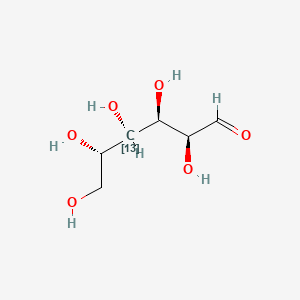
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
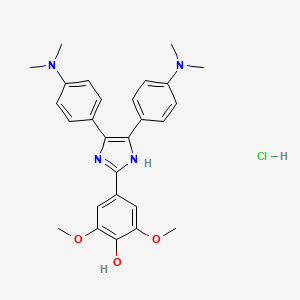
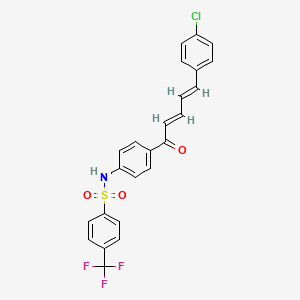
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
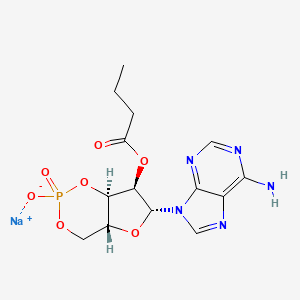
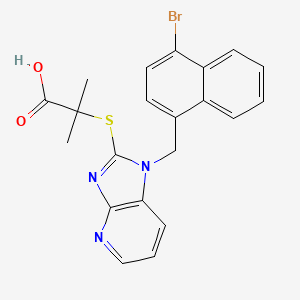

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)
